Avitinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) inhibitor. [, ] It exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M EGFR mutant. [, ] Avitinib plays a significant role in scientific research, particularly in oncology, due to its potential antineoplastic activity. [, , ]
The synthesis of avitinib involves several key steps that leverage established organic chemistry techniques. One notable method includes the use of Buchwald-Hartwig coupling reactions to form the pyrimidine core structure. The synthetic pathway typically begins with commercially available starting materials, which undergo various transformations including amide coupling, halogenation, and substitution reactions to yield the final product.
The synthesis can be summarized in the following steps:
Technical details reveal that optimizing reaction conditions such as temperature, solvent choice, and catalyst selection are critical for maximizing yield and purity of avitinib .
Avitinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes a pyrimidine ring fused with an aniline derivative. Key structural characteristics include:
The three-dimensional conformation of avitinib allows for optimal interaction with the ATP-binding site of the EGFR, facilitating its inhibitory action against mutant forms of the receptor .
Avitinib undergoes various chemical reactions during its synthesis and metabolism. Notably:
The reactivity profile of avitinib indicates stability under neutral conditions but potential for metabolic activation in vivo, leading to reactive intermediates that can interact with biological macromolecules .
Avitinib operates primarily through competitive inhibition of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, avitinib prevents phosphorylation events necessary for downstream signaling pathways that promote tumor growth and survival.
Key aspects of its mechanism include:
Data from clinical studies indicate that patients treated with avitinib experience significant tumor shrinkage and prolonged progression-free survival compared to those receiving standard therapies .
Avitinib possesses distinct physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and stability during both synthesis and storage .
Avitinib's primary application lies in the treatment of non-small cell lung cancer, particularly in patients who have developed resistance to first-generation EGFR inhibitors due to mutations like T790M. Clinical trials have demonstrated its efficacy in controlling intra-cranial disease progression, making it a valuable option for patients with brain metastases.
Beyond oncology, ongoing research explores potential applications in other malignancies driven by similar molecular mechanisms, highlighting avitinib's versatility as a targeted therapeutic agent .
EGFR mutations in NSCLC exhibit significant molecular heterogeneity, broadly categorized into classical and nonclassical types based on prevalence, structural impact, and therapeutic implications. Approximately 80-90% of pathogenic EGFR mutations are classical mutations, predominantly represented by in-frame deletions in exon 19 (ex19del; ~56%) and the exon 21 L858R point mutation (~33%) [1] [8] [10]. These mutations occur within the tyrosine kinase domain, destabilizing the autoinhibited conformation and promoting constitutive kinase activation without ligand binding. Biochemically, ex19del and L858R increase ATP affinity and prolong kinase activation, rendering tumor cells exquisitely sensitive to first- and second-generation EGFR TKIs [1] [10].
Nonclassical EGFR mutations encompass the remaining 10-20% of alterations and display considerable diversity. These include:
Nonclassical mutations often confer differential sensitivity to EGFR TKIs compared to classical mutations. For instance, G719X, S768I, and L861Q demonstrate moderate sensitivity to afatinib and osimertinib, while Ex20ins are generally resistant to most first- and second-generation TKIs [7]. The structural basis for this variation lies in the mutation's location and its effect on the kinase domain conformation and ATP-binding pocket. Furthermore, the T790M mutation in exon 20, characterized by the substitution of threonine with methionine at the "gatekeeper" residue 790, is not a primary driver mutation but is the dominant acquired resistance mechanism (50-63%) following first- or second-generation EGFR TKI therapy [1] [5] [9]. T790M increases ATP affinity and introduces steric hindrance, drastically reducing the binding efficiency of early-generation TKIs [9] [10].
Table 1: Major EGFR Mutation Classes in NSCLC and Their Characteristics
Mutation Class | Common Examples | Prevalence (%) | Primary/Resistance | TKI Sensitivity Profile |
---|---|---|---|---|
Classical | Exon 19 Deletion (ex19del) | ~56% | Primary Sensitizing | High sensitivity to 1st/2nd/3rd gen TKIs |
L858R (exon 21) | ~33% | Primary Sensitizing | High sensitivity, slightly less than ex19del to some agents | |
Acquired Resistance | T790M (exon 20) | 50-63% of acquired resistance | Secondary Resistance | Resistant to 1st/2nd gen; Sensitive to 3rd gen (Osimertinib, Avitinib) |
Nonclassical | G719X (exon 18) | ~3-5% | Primary Sensitizing | Moderate sensitivity (Afatinib > Osimertinib) |
S768I (exon 20) | ~1-2% | Primary Sensitizing | Moderate sensitivity (Afatinib) | |
L861Q (exon 21) | ~2-3% | Primary Sensitizing | Moderate sensitivity (Afatinib, Osimertinib) | |
Exon 20 Insertions | ~4-10% of nonclassical | Primary Sensitizing | Generally resistant to 1st/2nd gen; Variable to 3rd gen; Requires specific agents (Mobocertinib) |
The therapeutic targeting of EGFR-mutant NSCLC has evolved through distinct generations of TKIs, each addressing limitations of the prior generation:
First-Generation EGFR TKIs (Reversible Inhibitors): Gefitinib, Erlotinib, and Icotinib competitively and reversibly bind the ATP-binding site of activated EGFR. They exhibit high efficacy against classical EGFR mutations (ex19del, L858R), significantly improving progression-free survival (PFS: 9-14 months) over chemotherapy in the first-line setting [1] [5] [9]. However, their Achilles' heel is lack of activity against T790M-mediated resistance. Furthermore, inhibition of wild-type (WT) EGFR in skin and gut leads to dose-limiting toxicities (rash, diarrhea) [5] [9] [10]. Nearly all patients develop acquired resistance, primarily via T790M.
Second-Generation EGFR TKIs (Irreversible Pan-HER Inhibitors): Afatinib and Dacomitinib possess reactive acrylamide groups enabling irreversible covalent binding to cysteine 797 (C797) within the ATP-binding pocket. They inhibit multiple ErbB family receptors (EGFR/HER1, HER2, HER4). While demonstrating improved PFS (11-14.7 months) over first-gen TKIs in some studies (e.g., ARCHER 1050 for dacomitinib) and moderate activity against certain nonclassical mutations (G719X, S768I, L861Q) [7] [9], their ability to overcome T790M clinically is limited by dose-limiting WT EGFR toxicities. Achieving sufficient systemic concentrations to inhibit T790M is often precluded by severe rash and diarrhea [9] [10].
Third-Generation EGFR TKIs (Irreversible, Mutant-Selective Inhibitors): This class, including Osimertinib, Avitinib, Lazertinib, and others, was specifically engineered to address T790M resistance while sparing WT EGFR. Key design principles include:
Table 2: Evolution of EGFR TKIs for NSCLC Treatment
Generation | Key Agents | Mechanism/Target | Key Advantages | Key Limitations |
---|---|---|---|---|
1st | Gefitinib, Erlotinib, Icotinib | Reversible ATP-competitive; EGFR | High efficacy vs. classical mutations (ex19del, L858R); Oral administration | No activity vs. T790M; High rate acquired resistance (T790M ~60%); WT EGFR toxicity (rash/diarrhea) |
2nd | Afatinib, Dacomitinib | Irreversible covalent binding (C797); Pan-HER (EGFR, HER2, HER4) | Broader ErbB inhibition; Activity vs. some nonclassical mutations (G719X, S768I, L861Q); Modest PFS gain over 1st gen in some settings | Limited efficacy vs. T790M clinically due to WT EGFR toxicity; Higher toxicity (dose-limiting) than 1st gen |
3rd | Osimertinib, Avitinib, Lazertinib | Irreversible covalent binding (C797); Mutant-selective (EGFRm/T790M > WT) | High efficacy vs. T790M resistance; Activity vs. classical & some nonclassical mutations; Reduced WT EGFR toxicity; CNS penetration | Acquired resistance inevitable (C797S, bypass tracks); C797S abolishes covalent binding; Limited activity vs. Ex20ins (requires specific agents) |
Avitinib (AC0010) is an orally administered, irreversible third-generation EGFR TKI independently developed in China. Its core chemical structure features a pyrimidine backbone linked to a reactive acrylamide group, enabling covalent bond formation with C797 in the ATP-binding pocket of EGFR [3] [8]. This design aligns with the key principles of third-generation inhibitors: potent inhibition of EGFR activating mutations (ex19del, L858R) and the T790M resistance mutation, coupled with minimal inhibition of WT EGFR to improve tolerability.
Avitinib was developed specifically to overcome T790M-mediated resistance observed with first- and second-generation TKIs and to provide an effective therapeutic option with reduced WT EGFR-related toxicity. Preclinical studies demonstrated its selective potency against mutant EGFR isoforms. Biochemical and cellular assays revealed significantly lower half-maximal inhibitory concentration (IC50) values for Avitinib against EGFR harboring L858R/T790M and ex19del/T790M double mutations compared to WT EGFR [2] [8] [10].
Table 3: Preclinical IC50 Values of Avitinib Against Key EGFR Mutations
EGFR Mutation Type | Representative Construct | Reported Avitinib IC50 (nM) | Comparison to Osimertinib IC50 (nM)* |
---|---|---|---|
Activating Mutation | L858R | 7.3 - 10.4 | ~1-6.2 |
Resistance Mutation | L858R/T790M | 2.8 - 7.3 | ~0.9-31 |
Resistance Mutation | ex19del/T790M | 0.18 - 10.4 | ~3.1-41 |
Wild-Type (WT) | WT EGFR | 449 - 837 | ~152-516 |
Resistance Mutation to 3rd gen | ex19del/T790M/C797S | Not fully reported (Preclinically targeted by 4th gen) | >1000 (Inactive) |
Data compiled from [2] [8] [10]; Osimertinib values shown for context; variations reflect different assay systems.
This data underscores Avitinib's mutant-selectivity, as evidenced by IC50 values for mutant forms being 40- to 4000-fold lower than for WT EGFR, depending on the specific mutant and assay [2] [8]. This selectivity is mechanistically rooted in Avitinib's optimized structure allowing preferential binding to the unique conformation of the ATP-binding pocket in T790M-mutant EGFR, which has a larger methionine residue compared to the smaller threonine in WT EGFR, reducing steric hindrance for the inhibitor [8] [10]. Furthermore, like Osimertinib, Avitinib demonstrated efficacy in preclinical models of CNS metastases, a critical attribute given the frequency of brain involvement in EGFR-mutant NSCLC [8].
Avitinib has progressed through clinical trials primarily in China. Phase I/II studies focused on patients with advanced EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.
Phase I/II Efficacy: Early clinical trials demonstrated promising antitumor activity in T790M-positive NSCLC. A phase I study established the recommended phase II dose and showed confirmed objective response rates (ORR) in T790M-positive patients [3] [8]. A subsequent phase II trial reported ORR comparable to Osimertinib in its pivotal trials (AURA2/3), alongside significant disease control rates (DCR) [3] [7] [8]. Median progression-free survival (mPFS) in these studies was generally in the range expected for third-generation TKIs in the second-line setting (approximately 9-11 months) [3] [8]. Preliminary data also suggested activity against certain nonclassical EGFR mutations (e.g., G719X, S768I), although the level of activity relative to classical mutations requires further characterization in larger cohorts [7].
Drug-Drug Interaction (DDI) Profile: A critical preclinical and clinical finding involves Avitinib's potential to inhibit CYP3A4 metabolism. An in vitro and in vivo rat study specifically investigated the interaction between Avitinib and Osimertinib. Results showed that Avitinib significantly inhibited the metabolism of Osimertinib (a CYP3A4 substrate) in rat liver microsomes (IC50 = 27.6 μM). In vivo, pre-treatment with Avitinib increased Osimertinib's plasma exposure (AUC), prolonged its mean residence time (MRT), delayed its time to peak concentration (Tmax), and decreased its clearance (CLz/F) [3]. This highlights a clinically significant DDI potential, necessitating caution and potential dose adjustments if these agents are used sequentially or in combination.
Emerging Role in Resistance Sequencing: Clinical observations suggest potential utility in sequential therapy strategies. Case reports indicate that patients experiencing disease progression or specific toxicities (like interstitial lung disease) on Avitinib might subsequently respond well to Osimertinib, hinting at non-overlapping resistance and toxicity profiles in some scenarios [3] [8]. Furthermore, Avitinib is being explored in novel combinations and in the context of specific resistance mutations, including the development of fourth-generation TKIs targeting resistance mechanisms like C797S that arise after Avitinib or Osimertinib failure [4] [8].
Table 4: Summary of Key Clinical Research Findings for Avitinib
Aspect | Findings | Significance/Implication |
---|---|---|
Target Population (Pivotal) | EGFR T790M+ NSCLC progressed on prior EGFR TKI | Primary indication similar to other 3rd gen TKIs (second-line+) |
Efficacy (Phase II) | ORR: Comparable to Osimertinib in T790M+; DCR: High rates reported; mPFS: ~9-11 months (estimated range) | Confirms activity against T790M resistance; Positions as viable 3rd gen TKI option |
Nonclassical Mutations | Preliminary activity against G719X, S768I | Potential broader applicability beyond classical/T790M; Needs larger validation |
CNS Activity | Preclinical evidence of brain penetration; Clinical data in brain mets limited but promising | Important for comprehensive disease control |
DDI (Osimertinib) | Inhibits Osimertinib metabolism (CYP3A4); ↑AUC, ↑MRT, ↓CLz/F of Osimertinib in rats | Critical safety consideration; Requires avoidance of concurrent use or careful dose mod if sequenced |
Sequential Therapy | Cases report response to Osimertinib post-Avitinib progression/toxicity | Suggests potential sequencing strategy; Non-cross-resistant profiles in some contexts |
Ongoing Development | Exploration in combinations; Context for 4th gen TKI development post-C797S | Addresses acquired resistance to 3rd gen TKIs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7